molecular formula C6H2ClF2NO4S B1411477 3,4-Difluoro-5-nitrobenzenesulfonyl chloride CAS No. 1803826-81-4

3,4-Difluoro-5-nitrobenzenesulfonyl chloride

Cat. No. B1411477
CAS RN: 1803826-81-4
M. Wt: 257.6 g/mol
InChI Key: ANKKCALWKAVFBE-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2ClF2NO4S and a molecular weight of 257.6 . It is a powder that is stored at room temperature . This compound is used in various scientific experiments.


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2ClF2NO4S/c7-15(13,14)3-1-4(8)6(9)5(2-3)10(11)12/h1-2H . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

This compound is a clear light yellow to yellow liquid . It has a molecular weight of 257.6 .

Scientific Research Applications

Synthesis of Pesticides and Herbicides

One notable application of 3,4-difluoro-5-nitrobenzenesulfonyl chloride is in the synthesis of key intermediates for the production of pesticides and herbicides. Xiao-hua Du and colleagues (2005) demonstrated a novel synthesis pathway for 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound useful in preparing methyl 5-amino-2-chloro-4-fluorophenylthioacetate, an intermediate in the synthesis of herbicidal juthiacet-methyl. This synthesis pathway offers an alternative to expensive and difficult-to-prepare precursors, highlighting the utility of this compound in agrochemical research (Xiao-hua Du et al., 2005).

Solid-Phase Synthesis

In the field of combinatorial chemistry, this compound is employed as a key intermediate for solid-phase synthesis. Veronika Fülöpová and M. Soural (2015) reviewed the application of polymer-supported benzenesulfonamides prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride. These intermediates facilitate various chemical transformations, including unusual rearrangements, to yield diverse privileged scaffolds, showcasing the compound's role in the discovery and development of new chemical entities (Veronika Fülöpová & M. Soural, 2015).

Analytical Chemistry Applications

The derivatization of estrogens for enhanced detection in liquid chromatography–mass spectrometry (LC-MS) is another significant application. T. Higashi et al. (2006) explored various derivatization agents and found 4-nitrobenzenesulfonyl chloride to be highly effective. It quantitatively reacts with estrogens, improving detection responses significantly. This application is particularly useful for diagnosing fetoplacental functions, illustrating the compound's importance in bioanalytical methodologies (T. Higashi et al., 2006).

Synthesis of Fluoronitrobenzene-sulfonyl Chlorides

Research on the synthesis of novel fluoronitrobenzenesulfonyl chlorides, including this compound variants, has shown their utility in creating compounds with potential applications in medicinal chemistry and materials science. Sergey Zhersh and colleagues (2010) detailed the preparation of these compounds from difluoronitrobenzenes, highlighting their potential as intermediates for further functionalization and development of new chemical entities (Sergey Zhersh et al., 2010).

Quantum-chemical Studies

Quantum-chemical studies on the mechanisms of reactions involving nitrobenzenesulfonyl chlorides provide insights into the fundamental processes at the molecular level. L. B. Kochetova et al. (2020) conducted a study on the mechanisms of reactions between benzamide and benzenesulfonamide with 3-nitrobenzenesulfonyl chloride, offering valuable information on the reaction pathways and potential applications in synthesis and material science (L. B. Kochetova et al., 2020).

Safety and Hazards

3,4-Difluoro-5-nitrobenzenesulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,4-difluoro-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKKCALWKAVFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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